Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)-
Overview
Description
Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- is a compound that belongs to the pyrimidine class of heterocyclic aromatic organic compounds. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound features a diphenylmethyl group attached to a piperazine ring, which is further connected to the pyrimidine core. Pyrimidines are significant in various fields due to their presence in nucleic acids and their role in numerous biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis to yield 4,5-disubstituted pyrimidine analogs . Another approach includes the use of oxidative dehydrogenation/annulation/oxidative aromatization reactions involving direct β-C(sp3)–H functionalization of saturated ketones followed by annulation with amidines .
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs large-scale batch or continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts such as zinc chloride or copper are commonly used to facilitate the reactions, and solvents like n-butanol or isopropanol are employed to dissolve the reactants and control the reaction environment .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution (S_NAr) reactions are common, where nucleophiles replace leaving groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Zinc chloride, copper.
Solvents: n-Butanol, isopropanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions can produce reduced pyrimidine derivatives. Substitution reactions typically result in the formation of various substituted pyrimidine analogs .
Scientific Research Applications
Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleotides.
Mechanism of Action
The mechanism of action of pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and poly (ADP-ribose) polymerase (PARP), leading to anti-inflammatory and anticancer effects . It may also interact with DNA and RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with significant cytotoxic activities.
Pyrimido[4,5-d]pyrimidine: Studied for its various pharmacological effects.
Uniqueness
Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- is unique due to its specific structural features, including the diphenylmethyl group and piperazine ring, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields .
Biological Activity
Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- is a heterocyclic compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article discusses its biological properties, mechanisms of action, and relevant case studies.
Overview of Pyrimidine Structure
Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The compound features a diphenylmethyl group attached to a piperazine ring, which enhances its interaction with biological systems. This structural configuration is crucial for its diverse pharmacological applications.
The biological activity of Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- is attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and poly (ADP-ribose) polymerase (PARP), leading to anti-inflammatory and anticancer effects.
- DNA/RNA Interaction : Due to its structural similarity to nucleotides, it may influence DNA and RNA interactions, potentially affecting cellular proliferation and apoptosis .
Biological Activities
The compound exhibits a range of biological activities, as summarized below:
Antitumor Activity
A study evaluated several pyrimidine derivatives for their anticancer properties. The derivatives were tested against breast cancer cell lines, showing significant inhibition of tumor cell proliferation. Notably, certain substitutions on the pyrimidine ring enhanced antitumor activity compared to others .
Antimicrobial Properties
Research has indicated that pyrimidine derivatives possess notable antimicrobial activity. For instance, a series of synthesized compounds demonstrated effective inhibition against various bacterial strains, highlighting their potential as new antibiotics .
Neuropharmacological Effects
In another study focusing on the central nervous system (CNS), pyrimidine derivatives were synthesized and tested for monoamine oxidase (MAO) inhibitory activity. Compounds exhibited selective MAO-A inhibition, suggesting potential use in treating depression and anxiety disorders .
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-3-8-18(9-4-1)20(19-10-5-2-6-11-19)24-14-16-25(17-15-24)21-22-12-7-13-23-21/h1-13,20H,14-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDADREBHJMMWAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189609 | |
Record name | Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3605-02-5 | |
Record name | Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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